3-(4-Isopropylphenoxy)piperidine
Overview
Description
3-(4-Isopropylphenoxy)piperidine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an isopropylphenoxy group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenoxy)piperidine typically involves the reaction of 4-isopropylphenol with piperidine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the phenol, followed by the addition of piperidine to form the desired product . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(4-Isopropylphenoxy)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with a wide range of applications in pharmaceuticals and organic synthesis.
Piperidinone: A derivative of piperidine with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(4-Isopropylphenoxy)piperidine is unique due to the presence of the isopropylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-propan-2-ylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLBQZLBKYGVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663039 | |
Record name | 3-[4-(Propan-2-yl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-03-0 | |
Record name | 3-[4-(1-Methylethyl)phenoxy]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946726-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Propan-2-yl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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